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A comprehensive analysis of preclinical data reveals the distinct and overlapping profiles of two

leading MET inhibitors, Capmatinib and Tepotinib. This guide synthesizes available in vitro and

in vivo evidence to offer researchers and drug development professionals a detailed

comparison of their potency, selectivity, and anti-tumor activity in models of non-small cell lung

cancer (NSCLC) and other solid tumors characterized by MET dysregulation.

Capmatinib (Tabrecta®, Novartis) and Tepotinib (Tepmetko®, EMD Serono) are both highly

potent and selective ATP-competitive inhibitors of the MET receptor tyrosine kinase, a key

driver in various cancers.[1][2][3] Both drugs have received regulatory approval for the

treatment of metastatic NSCLC harboring MET exon 14 (METex14) skipping mutations.[4][5]

Preclinical studies have been instrumental in defining their therapeutic potential and identifying

patient populations most likely to benefit. This guide provides a comparative overview of their

performance in preclinical models based on publicly available data.

In Vitro Potency and Selectivity: A Tale of Two
Potent Inhibitors
Both Capmatinib and Tepotinib demonstrate high potency against MET kinase activity in

biochemical and cell-based assays. Direct comparisons of IC50 values are challenging due to

variations in experimental formats across different studies.[6] However, available data indicate

that both compounds inhibit MET with IC50 values in the low nanomolar range.[6][7]
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Capmatinib has been shown to have a half-maximal inhibitory concentration (IC50) of 0.6

nmol/L in a Ba/F3 cell line with METex14 mutations and exhibits a remarkable 10,000-fold

selectivity for c-MET over a broad panel of other human kinases.[1][8] Similarly, Tepotinib

inhibits MET kinase with an average IC50 of 1.7 nmol/L and displays high selectivity when

screened against over 400 kinases.[9]

Table 1: Comparative In Vitro Activity of Capmatinib and Tepotinib

Parameter Capmatinib Tepotinib Reference

Mechanism of Action
ATP-competitive, Type

Ib MET inhibitor

ATP-competitive, Type

Ib MET inhibitor
[3][8]

MET Kinase Inhibition

(IC50)

0.13 nM (cell-free

assay)
4 nM (cell-free assay) [7]

Cellular MET

Inhibition (IC50)

0.6 nM (Ba/F3

METex14)
1.7 nM (average) [1][9]

Selectivity

>10,000-fold for MET

over a large kinase

panel

Highly selective

against >400 kinases
[1][8][9]

Activity Against MET

Alterations

MET amplification,

MET overexpression,

METex14 skipping,

HGF-driven activation

MET amplification,

METex14 skipping,

HGF-dependent and -

independent activation

[2][9]

MET Signaling Pathway Inhibition
Capmatinib and Tepotinib exert their anti-tumor effects by blocking the MET signaling cascade.

Upon binding to its ligand, hepatocyte growth factor (HGF), the MET receptor dimerizes and

autophosphorylates, leading to the activation of downstream pathways such as RAS/MAPK,

PI3K/AKT, and STAT.[10][11] Both inhibitors effectively prevent this autophosphorylation and

subsequent signaling, thereby inhibiting cancer cell proliferation, survival, and migration.[9][12]

[13]
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Figure 1. Simplified MET Signaling Pathway and Inhibition by Capmatinib and Tepotinib.

In Vivo Anti-Tumor Efficacy in Xenograft Models
Both Capmatinib and Tepotinib have demonstrated significant, dose-dependent anti-tumor

activity in a variety of preclinical xenograft models, including those derived from cell lines and
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patients (PDX).[4][10][14] These models represent various cancer types and MET activation

mechanisms.

Capmatinib has shown efficacy in mouse xenograft models of lung and liver cancer with MET

amplification, overexpression, or mutations.[1] Notably, it induced pronounced regression of

even large EBC-1 lung cancer xenograft tumors.[14] Tepotinib has also exhibited marked anti-

tumor activity in MET-dependent tumor models, including NSCLC and gastric cancer.[2][10]

Preclinical studies have shown that Tepotinib can lead to complete tumor regression in NSCLC

xenografts with MET amplification.[15]

Table 2: Summary of In Vivo Efficacy in Preclinical Models
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Model Type
Cancer
Type

MET
Alteration

Capmatinib
Efficacy

Tepotinib
Efficacy

Reference

Cell Line

Xenograft

(EBC-1)

Lung Cancer
MET

amplification

Pronounced

tumor

regression

Dose-

dependent

inhibition of

MET

phosphorylati

on and tumor

growth

[1][13][14]

Cell Line

Xenograft

(Hs746T)

Gastric

Cancer

MET

amplification
-

Dose-

dependent

tumor growth

inhibition

[13][16]

Patient-

Derived

Xenograft

(PDX)

NSCLC

(brain

metastases)

MET

amplification
-

Pronounced

tumor

regression,

including

complete or

near-

complete

regressions

[17][18]

Patient-

Derived

Xenograft

(PDX)

HCC
High MET

expression
-

Superior

efficacy to

sorafenib

[19]

EGFR-TKI

Resistant

Xenograft

NSCLC
MET

amplification

Restores

sensitivity to

EGFR

inhibitors

Overcomes

EGFR-TKI

resistance,

complete

tumor

regression in

combination

[9][16]
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Brain Penetration and Intracranial Activity
A critical aspect of treating NSCLC is the ability of drugs to cross the blood-brain barrier and

target brain metastases. Preclinical data suggest that both Capmatinib and Tepotinib have the

capacity for intracranial activity.[16][20]

Tepotinib has been shown to penetrate the blood-brain barrier in rats, with a calculated

unbound brain-to-plasma ratio of 0.25, indicating sufficient penetration for target inhibition.[17]

[18] In orthotopic brain models of MET-driven NSCLC brain metastases, Tepotinib induced

pronounced tumor regression.[17][21] Capmatinib has also demonstrated the ability to cross

the blood-brain barrier in preclinical models, which is supported by clinical observations of

intracranial responses in patients.[20] A direct preclinical comparison of the brain-to-plasma

ratio in rats suggests a higher ratio for Tepotinib.[16]

Overcoming Resistance to EGFR Tyrosine Kinase
Inhibitors (TKIs)
MET amplification is a known mechanism of acquired resistance to EGFR TKIs in NSCLC.[16]

[22] Preclinical studies have demonstrated that both Capmatinib and Tepotinib can overcome

this resistance. In models of EGFR-mutant NSCLC with acquired MET amplification,

Capmatinib restores sensitivity to EGFR inhibitors.[9] Similarly, Tepotinib, both alone and in

combination with EGFR TKIs, has been shown to cause significant tumor growth delay and

even complete tumor regression in resistant xenograft models.[16]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. The Preclinical Pharmacology of Tepotinib-A Highly Selective MET Inhibitor with Activity in
Tumors Harboring MET Alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

3. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-
Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

4. Capmatinib for patients with non-small cell lung cancer with MET exon 14 skipping
mutations: A review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

5. A phase II study of tepotinib in patients with advanced solid cancers harboring MET exon
14 skipping mutations or amplification (KCSG AL19-17) - PMC [pmc.ncbi.nlm.nih.gov]

6. aacrjournals.org [aacrjournals.org]

7. Capmatinib successfully overcomes tepotinib‐induced intolerable peripheral edema - PMC
[pmc.ncbi.nlm.nih.gov]

8. mdpi.com [mdpi.com]

9. Spotlight on Tepotinib and Capmatinib for Non-Small Cell Lung Cancer with MET Exon 14
Skipping Mutation - PMC [pmc.ncbi.nlm.nih.gov]

10. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity
in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]

11. The Clinical Impact of Capmatinib in the Treatment of Advanced Nonâ��Small Cell
Lung Cancer with MET Exon 14 Skipping Mutation or Gene Amplification [e-crt.org]

12. researchgate.net [researchgate.net]

13. researchgate.net [researchgate.net]

14. aacrjournals.org [aacrjournals.org]

15. Tepotinib in patients with non-small cell lung cancer with high-level MET amplification
detected by liquid biopsy: VISION Cohort B - PMC [pmc.ncbi.nlm.nih.gov]

16. aacrjournals.org [aacrjournals.org]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b8819731?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Capmatinib-shows-antitumor-efficacy-in-several-mouse-xenograft-models-of-lung-and-liver_fig3_330571375
https://pubmed.ncbi.nlm.nih.gov/36999986/
https://pubmed.ncbi.nlm.nih.gov/36999986/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10377299/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10377299/
https://pubmed.ncbi.nlm.nih.gov/33740553/
https://pubmed.ncbi.nlm.nih.gov/33740553/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11402031/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11402031/
https://aacrjournals.org/clincancerres/article/28/2/249/675583/FDA-Approval-Summary-Capmatinib-and-Tepotinib-for
https://pmc.ncbi.nlm.nih.gov/articles/PMC8671889/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8671889/
https://www.mdpi.com/2072-6694/15/14/3561
https://pmc.ncbi.nlm.nih.gov/articles/PMC9113513/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9113513/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10320478/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10320478/
https://www.e-crt.org/journal/view.php?doi=10.4143/crt.2020.1331
https://www.e-crt.org/journal/view.php?doi=10.4143/crt.2020.1331
https://www.researchgate.net/publication/350190290_Capmatinib_for_patients_with_non-small_cell_lung_cancer_with_MET_exon_14_skipping_mutations_A_review_of_preclinical_and_clinical_studies
https://www.researchgate.net/publication/369690337_The_preclinical_pharmacology_of_tepotinib_-_a_highly_selective_MET_inhibitor_with_activity_in_tumors_harboring_MET_alterations/download
https://aacrjournals.org/clincancerres/article/25/10/3164/10723/Capmatinib-INC280-Is-Active-Against-Models-of-Non
https://pmc.ncbi.nlm.nih.gov/articles/PMC10694660/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10694660/
https://aacrjournals.org/mct/article/22/7/833/727412/The-Preclinical-Pharmacology-of-Tepotinib-A-Highly
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8819731?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


17. Brain penetration and efficacy of tepotinib in orthotopic patient-derived xenograft models
of MET-driven non-small cell lung cancer brain metastases - PubMed
[pubmed.ncbi.nlm.nih.gov]

18. researchgate.net [researchgate.net]

19. ascopubs.org [ascopubs.org]

20. aacrjournals.org [aacrjournals.org]

21. dovepress.com [dovepress.com]

22. ascopubs.org [ascopubs.org]

To cite this document: BenchChem. [A Preclinical Head-to-Head Showdown: Capmatinib vs.
Tepotinib in MET-Driven Cancers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8819731#head-to-head-comparison-of-capmatinib-
and-tepotinib-in-preclinical-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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